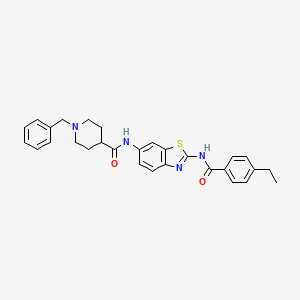
Nae-IN-1
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Nae-IN-1 is a potent inhibitor of NEDD8-activating enzyme 1 (NAE1). This compound has shown significant potential in inducing apoptosis and cell cycle arrest at the G2/M phase. It also increases reactive oxygen species (ROS) levels and prevents cell migration, demonstrating anti-proliferation activity .
Preparation Methods
The synthesis of Nae-IN-1 involves several steps. The compound is typically synthesized through a series of organic reactions, including the formation of benzothiazole derivatives. The reaction conditions often involve specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high purity and yield . Industrial production methods for this compound are not widely documented, but they likely involve scaling up the laboratory synthesis procedures while ensuring safety and efficiency.
Chemical Reactions Analysis
Nae-IN-1 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized, leading to the formation of different oxidative products.
Reduction: The compound can also undergo reduction reactions under specific conditions.
Substitution: this compound can participate in substitution reactions, where one functional group is replaced by another. Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts.
Scientific Research Applications
Nae-IN-1 has a wide range of scientific research applications:
Chemistry: It is used as a tool compound to study the NEDD8-activating enzyme pathway and its role in cellular processes.
Biology: this compound is used to investigate the mechanisms of apoptosis and cell cycle regulation.
Medicine: The compound has potential therapeutic applications in cancer treatment due to its ability to induce apoptosis and inhibit cell proliferation.
Industry: This compound can be used in the development of new drugs targeting the NEDD8-activating enzyme pathway
Mechanism of Action
Nae-IN-1 exerts its effects by inhibiting the NEDD8-activating enzyme 1 (NAE1). This inhibition leads to the accumulation of proteins that are normally degraded by the ubiquitin-proteasome system, resulting in cell cycle arrest and apoptosis. The compound also increases ROS levels, which further contributes to its anti-proliferative effects .
Comparison with Similar Compounds
Nae-IN-1 is unique compared to other NAE1 inhibitors due to its potent activity and specific effects on cell cycle arrest and apoptosis. Similar compounds include:
MLN4924: Another NAE1 inhibitor that has shown efficacy in preclinical models of cancer.
TAS4464: A covalent NAE1 inhibitor currently in clinical trials for cancer therapy. These compounds share similar mechanisms of action but may differ in their potency, selectivity, and pharmacokinetic properties.
Properties
Molecular Formula |
C29H30N4O2S |
|---|---|
Molecular Weight |
498.6 g/mol |
IUPAC Name |
1-benzyl-N-[2-[(4-ethylbenzoyl)amino]-1,3-benzothiazol-6-yl]piperidine-4-carboxamide |
InChI |
InChI=1S/C29H30N4O2S/c1-2-20-8-10-22(11-9-20)28(35)32-29-31-25-13-12-24(18-26(25)36-29)30-27(34)23-14-16-33(17-15-23)19-21-6-4-3-5-7-21/h3-13,18,23H,2,14-17,19H2,1H3,(H,30,34)(H,31,32,35) |
InChI Key |
HSSSHVMRCDGACA-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)C(=O)NC2=NC3=C(S2)C=C(C=C3)NC(=O)C4CCN(CC4)CC5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



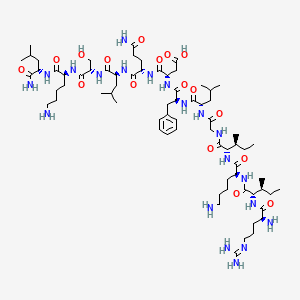
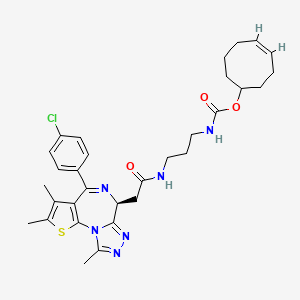
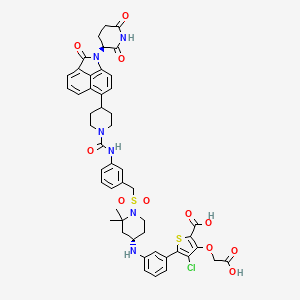

![6-(3-Chloro-4-pyrrolidin-1-ylphenyl)-1-[2-[4-(2-methoxyethyl)piperazin-1-yl]-1,3-benzothiazol-6-yl]-4-oxopyridine-3-carboxylic acid](/img/structure/B12383180.png)
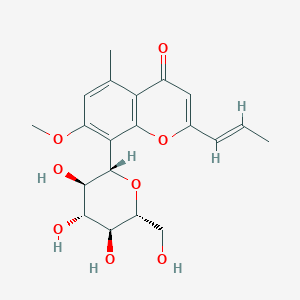
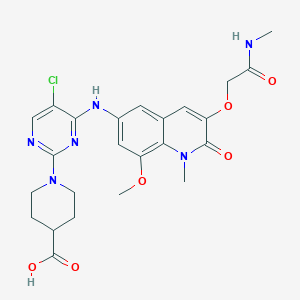
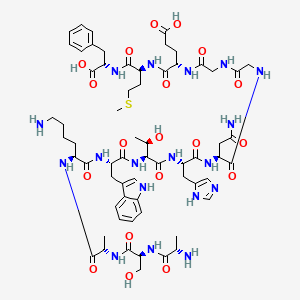
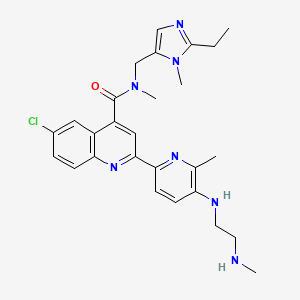
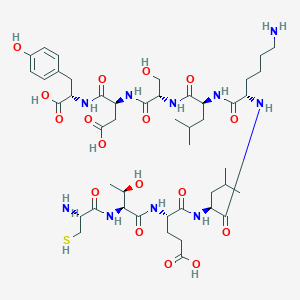
![(2P)-2-(isoquinolin-4-yl)-1-[(1s,3R)-3-(methylcarbamoyl)cyclobutyl]-N-[(1S)-1-(naphthalen-2-yl)ethyl]-1H-benzimidazole-7-carboxamide](/img/structure/B12383230.png)
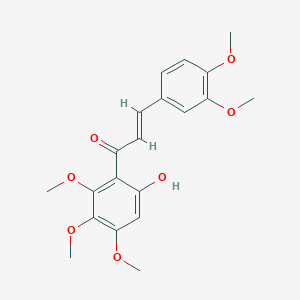
![9H-fluoren-9-ylmethyl N-[(5S)-5-acetamido-6-[[(2S)-1-[[(2S)-5-(carbamoylamino)-1-[4-(hydroxymethyl)anilino]-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-6-oxohexyl]carbamate](/img/structure/B12383247.png)
